H-Trp-Tyr-OH

Vue d'ensemble

Description

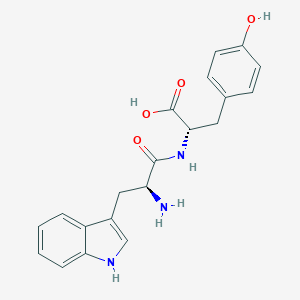

Trp-tyr, also known as tryptophan-tyrosine, is a dipeptide composed of the amino acids tryptophan and tyrosine. This compound is of significant interest due to its role in various biological processes and its potential applications in scientific research. Tryptophan is an essential amino acid that serves as a precursor for several important biomolecules, while tyrosine is a non-essential amino acid involved in protein synthesis and various metabolic pathways.

Applications De Recherche Scientifique

Tryptophan-tyrosine has a wide range of applications in scientific research:

Chemistry: The dipeptide is used as a model compound to study peptide bond formation and cleavage, as well as to investigate the reactivity of amino acid side chains.

Mécanisme D'action

Target of Action

H-Trp-Tyr-OH, also known as Trp-tyr, is a dipeptide composed of the amino acids tryptophan (Trp) and tyrosine (Tyr) Trp is a precursor for the synthesis of serotonin, a neurotransmitter, while Tyr is a precursor for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine .

Biochemical Pathways

Trp and Tyr are involved in several biochemical pathways. Trp is primarily metabolized through the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways produce a variety of bioactive compounds that regulate physiological functions, including inflammation, metabolism, immune responses, and neurological function . Tyr, on the other hand, is involved in the synthesis of catecholamines and melanin .

Pharmacokinetics

Peptides generally have good bioavailability and are rapidly absorbed in the gastrointestinal tract .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other amino acids can compete with Trp and Tyr for transport across the blood-brain barrier, potentially affecting their availability in the brain . Additionally, factors such as diet, gut microbiota, and stress can influence the metabolism of Trp and Tyr .

Analyse Biochimique

Biochemical Properties

H-Trp-Tyr-OH participates in numerous biochemical reactions. Tryptophan, one of its components, is the largest of all twenty amino acids and is essential in many biochemical processes . It is found in the active sites of numerous enzymes and plays an important role in protein-protein and protein-ligand interactions . Tyrosine, the other component, is involved in various biochemical reactions, including the formation of dityrosine and ditryptophan bonds, which are associated with protein crosslinking .

Cellular Effects

The effects of this compound on cells and cellular processes are largely determined by the properties of its constituent amino acids, tryptophan and tyrosine. For instance, tryptophan residues demonstrate higher surface accessibility in proteins of the “alpha/beta” class . Tyrosine residues, on the other hand, have been found to influence the microenvironment around them in the protein molecule .

Molecular Mechanism

The molecular mechanism of this compound involves interactions with various biomolecules. For instance, the aromatic side chain of tryptophan interacts with multiple other side chains in the protein, befitting its strategic locations in the protein structure . The interaction of tyrosine with other amino acids can lead to the formation of crosslinks, including Tyr-Trp species .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings can be observed through changes in fluorescence spectra. For instance, the fluorescence spectra peak of tryptophan is 341 nm , while that of tyrosine is 295 nm . These spectral characteristics can be used in biophysical and biochemical investigations .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research on the individual amino acids can provide some insights. For instance, the consumption of tryptophan has been found to decrease locomotor activity in animals, while the addition of tyrosine maintained locomotor activity with age .

Metabolic Pathways

Tryptophan and tyrosine, the components of this compound, are involved in various metabolic pathways. Tryptophan is degraded via two parallel pathways: the serotonin pathway and the kynurenine pathway . Tyrosine, on the other hand, is involved in the formation of dityrosine and ditryptophan bonds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by the properties of its constituent amino acids. For instance, the thyroid hormone, which is structurally similar to tyrosine, is transported across the cell membrane by the human system L amino acid transporter .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by the properties of its constituent amino acids. For instance, the STRK1-YFP fusion protein, which contains tryptophan, was found to specifically localize at the plasma membrane .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tryptophan-tyrosine can be achieved through standard peptide coupling reactions. One common method involves the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions. The general reaction scheme is as follows:

- Activation of the carboxyl group of tryptophan with DCC.

- Coupling of the activated tryptophan with the amino group of tyrosine in the presence of HOBt.

- Purification of the resulting dipeptide using chromatographic techniques.

Industrial Production Methods

In an industrial setting, the production of tryptophan-tyrosine may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. The final product is cleaved from the resin and purified to obtain the desired dipeptide.

Analyse Des Réactions Chimiques

Types of Reactions

Tryptophan-tyrosine can undergo various chemical reactions, including:

Reduction: Reduction reactions can be used to modify the functional groups of the dipeptide, potentially altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups into the dipeptide, allowing for the creation of derivatives with unique properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under aerobic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include crosslinked peptides, modified dipeptides with altered functional groups, and various derivatives with unique chemical properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

Dityrosine: A crosslinked product formed from two tyrosine residues.

Ditryptophan: A crosslinked product formed from two tryptophan residues.

Phenylalanine-tyrosine: A dipeptide composed of phenylalanine and tyrosine, similar in structure to tryptophan-tyrosine but with different chemical properties.

Uniqueness

Tryptophan-tyrosine is unique due to its ability to form crosslinks between proteins, which is not as commonly observed with other dipeptides. This property makes it particularly valuable for studying protein-protein interactions and the effects of oxidative stress on protein structure and function .

Activité Biologique

H-Trp-Tyr-OH, a dipeptide composed of tryptophan (Trp) and tyrosine (Tyr), exhibits significant biological activities that are of interest in various fields, including pharmacology, biochemistry, and molecular biology. This article reviews the biological activity of this compound, focusing on its mechanisms, interactions, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its aromatic amino acids, which contribute to its unique properties. The structure consists of:

- Tryptophan (Trp) : An indole-containing amino acid known for its role in protein synthesis and as a precursor for serotonin.

- Tyrosine (Tyr) : A phenolic amino acid involved in the synthesis of neurotransmitters and hormones.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases. A study demonstrated that the compound can scavenge free radicals effectively, thereby reducing oxidative damage in cellular systems .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in various models. It has been shown to enhance neuronal survival under stress conditions, potentially through the modulation of signaling pathways related to cell survival and apoptosis . This effect is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role.

Modulation of Immune Response

This compound has been implicated in modulating immune responses. It can influence cytokine production and T-cell activation, suggesting a role in inflammatory processes. For example, studies have shown that this dipeptide can downregulate pro-inflammatory cytokines while promoting anti-inflammatory mediators . This dual action could be beneficial in treating autoimmune disorders.

Interaction with Receptors

The biological activities of this compound are partly mediated through its interaction with various receptors. For instance, it can bind to serotonin receptors, influencing mood and behavior due to tryptophan's role as a serotonin precursor . Additionally, tyrosine's involvement in catecholamine synthesis further underscores the compound's potential effects on neurotransmission.

Formation of Crosslinks

Research has identified the formation of Tyr–Trp crosslinks under oxidative conditions, which may alter the biological activity of proteins containing these residues. Such modifications can impact protein function and stability, potentially leading to altered cellular responses .

Neuroprotection in Animal Models

A notable case study involved administering this compound to animal models subjected to neurotoxic agents. The results indicated a significant reduction in neuronal death and improved behavioral outcomes compared to control groups. These findings highlight the potential therapeutic applications of this compound in neurodegenerative diseases .

Inflammatory Response Modulation

In another study focusing on inflammatory bowel disease (IBD), this compound was shown to reduce inflammation markers in animal models. The treatment led to decreased levels of TNF-α and IL-6, suggesting a beneficial effect on gut inflammation .

Data Summary

| Biological Activity | Mechanism | Outcome |

|---|---|---|

| Antioxidant | Scavenging free radicals | Reduced oxidative damage |

| Neuroprotection | Modulation of survival pathways | Enhanced neuronal survival |

| Immune modulation | Regulation of cytokine production | Decreased inflammation markers |

| Crosslink formation | Oxidative modification of proteins | Altered protein function |

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c21-16(10-13-11-22-17-4-2-1-3-15(13)17)19(25)23-18(20(26)27)9-12-5-7-14(24)8-6-12/h1-8,11,16,18,22,24H,9-10,21H2,(H,23,25)(H,26,27)/t16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYLDKGBCJGJGW-WMZOPIPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941418 | |

| Record name | N-[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19653-76-0 | |

| Record name | L-Tryptophyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19653-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tryptophyltyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019653760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-Amino-1-hydroxy-3-(1H-indol-3-yl)propylidene]tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.